Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)12-22-19-11-16(25-2)9-10-17(19)18(13-23)20(22)21(24)26-3/h4-11,13H,1,12H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGTXNDEDBAZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3
Biological Activity
Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that includes a formyl group, a methoxy group, and a vinylbenzyl moiety, which contributes to its reactivity and biological interactions.
- Molecular Formula : CHN O
- Molecular Weight : 349.39 g/mol
- CAS Number : 1170067-30-7
The presence of electron-donating groups like methoxy and vinyl enhances the reactivity of the indole ring, making it a candidate for various biological interactions.
Antimicrobial Activity
Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant activity against various bacterial strains, similar to other indoles:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| E. coli | 0.004 mg/mL | Highly sensitive |
| S. aureus | 0.015 mg/mL | Good activity |
| B. cereus | 0.008 mg/mL | Very good activity |
| En. cloacae | 0.004 mg/mL | Excellent activity |
These results suggest that this compound possesses potent antimicrobial properties, potentially outperforming traditional antibiotics in some cases .
Cytotoxicity Studies
In cytotoxicity assessments using human normal fetal lung fibroblast (MRC-5) cell lines, this compound demonstrated no significant cytotoxic effects at concentrations up to , with cell viability remaining above 91% compared to untreated controls. This indicates a favorable safety profile for further pharmacological exploration .
Pharmacological Potential
The structural characteristics of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where serotonin receptor modulation is beneficial. Compounds with similar indole structures have shown promise as serotonin receptor antagonists.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to simpler indole derivatives. The SAR studies indicate that modifications at specific positions on the indole ring can significantly influence both antimicrobial and cytotoxic properties.
Case Studies and Research Findings
Recent research has highlighted the importance of exploring various derivatives of indole compounds for their biological activities. For instance:
- Antimicrobial Efficacy : A study evaluated several indole derivatives and found that those with electron-donating groups exhibited improved antibacterial activities against resistant strains.
- Neuroprotective Effects : Another study indicated that certain indole derivatives could protect against neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is being investigated for its potential therapeutic applications. Its structural components suggest several pharmacological properties:
- Anticancer Activity : Preliminary studies indicate that indole derivatives may exhibit cytotoxic effects against various cancer cell lines. The electron-rich indole ring can interact with biological targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Indole derivatives have been noted for their broad-spectrum antimicrobial activities. The presence of the methoxy and formyl groups may enhance these effects by facilitating interactions with microbial enzymes or membranes.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various functionalized indole derivatives. Its versatile reactivity allows it to participate in numerous chemical reactions:
- Reactions : It can undergo nucleophilic substitutions, oxidation reactions, and cycloadditions, making it valuable for synthesizing more complex molecules.
-
Synthetic Pathways : Common methods for synthesizing this compound include:
- Condensation reactions involving substituted indoles.
- Functionalization techniques that introduce desired substituents at specific positions on the indole ring.
Biological Interaction Studies
Research into the binding affinity of this compound to various biological targets is ongoing. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics:
- Target Identification : Initial findings suggest potential interactions with enzymes involved in metabolic pathways or receptors linked to cell signaling.
- Mechanism of Action : The exact mechanisms remain to be fully elucidated but may involve enzyme inhibition or modulation of receptor activity.
Data Table: Comparison with Related Indole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-methoxyindole | Methoxy group at position 5 | Simpler structure; less reactivity |
| Methyl indole-3-carboxylate | Carboxylic acid functionality | Lacks vinyl substitution; different reactivity profile |
| Methyl 4-methoxyindole | Methoxy group at position 4 | Different substitution pattern affecting reactivity |
| This compound | Formyl and vinylbenzyl groups | Enhanced reactivity and potential biological activity |
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key differences between the target compound and its analogs:
Q & A
Q. How to address conflicting biological activity results in structure-activity relationship (SAR) studies?
- Methodology : Contradictions may arise from assay conditions (e.g., cell line variability, LDH-A inhibition vs. cytotoxicity). Use orthogonal assays (e.g., lactate production and cell proliferation) and compare with structurally validated controls (e.g., NHI-2 ).
- Advanced Design : Introduce isosteric replacements (e.g., replacing 4-vinylbenzyl with 4-ethylbenzyl) to isolate steric vs. electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
